ethyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate
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Overview
Description
Ethyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate is an organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a quinoline ring system that is partially saturated, making it a versatile scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or Brønsted acids are employed to facilitate the cyclization reaction. The use of automated reactors and controlled reaction environments ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline esters.
Scientific Research Applications
Ethyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Ethyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate can be compared with other similar compounds such as:
Quinoline-2-carboxylate: Lacks the tetrahydro structure, making it less versatile in certain reactions.
Tetrahydroisoquinoline derivatives: Similar in structure but differ in the position of the nitrogen atom, leading to different biological activities.
Ethyl quinoline-3-carboxylate: Has a different substitution pattern on the quinoline ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both the ester and tetrahydroquinoline moieties, which contribute to its diverse chemical and biological properties.
Properties
IUPAC Name |
ethyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h3-6,11,13H,2,7-8H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZFBAEEZXPBC-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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